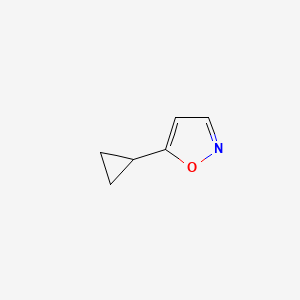![molecular formula C8H7N3O2 B1311892 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 190381-51-2](/img/structure/B1311892.png)
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Übersicht
Beschreibung
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring, with a carboxylic acid group attached at the second position
Wirkmechanismus
Target of Action
It’s known that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . This suggests that the compound might interact with targets related to the tuberculosis pathogen.
Mode of Action
Imidazo[1,2-a]pyridines have been noted for their wide range of applications in medicinal chemistry . They are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Given the potential antituberculosis activity of related compounds , it’s plausible that the compound could affect pathways related to the survival and replication of the tuberculosis pathogen.
Pharmacokinetics
The compound’s predicted density is 149±01 g/cm3 , which might influence its bioavailability and distribution within the body.
Result of Action
Given the potential antituberculosis activity of related compounds , it’s plausible that the compound could have a significant impact on the survival and replication of the tuberculosis pathogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethylpyrazine with formamide under acidic conditions, followed by cyclization and oxidation steps. Another approach includes the use of multicomponent reactions involving pyrazine derivatives and suitable aldehydes or ketones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 5-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
- 5-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group and the fused ring structure.
Eigenschaften
IUPAC Name |
5-methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-3-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKILTTJLBLGUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=NC(=CN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)

![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)
![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)






![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)

